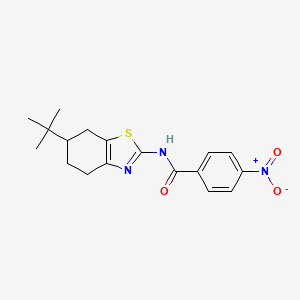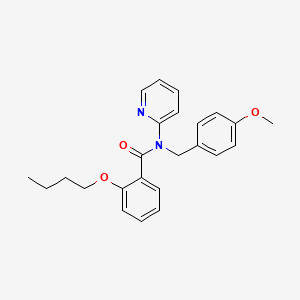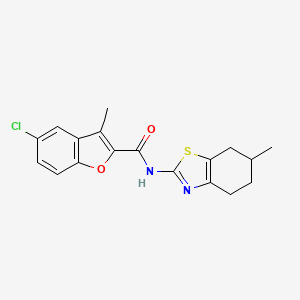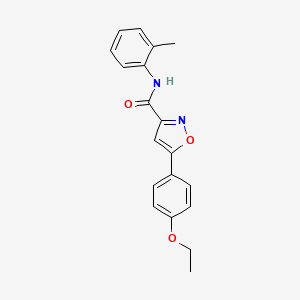![molecular formula C19H18FN3O4 B11345764 2-(2-fluorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11345764.png)
2-(2-fluorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the oxadiazole with the fluorophenoxy group: This step often involves nucleophilic substitution reactions where the oxadiazole derivative reacts with a fluorophenol derivative in the presence of a base.
Introduction of the propanamide group: This can be done through amidation reactions where the intermediate product is reacted with a suitable amine or amide source.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the oxadiazole ring or the amide group.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Bases like sodium hydride or potassium carbonate are often used to facilitate nucleophilic substitution.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(2-fluorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act on specific biological targets, leading to the development of new medications for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. It may also find applications in agrochemicals as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 2-(2-fluorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The fluorophenoxy and oxadiazole groups are key to its activity, allowing it to bind to molecular targets with high affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxy-3-methylphenyl)ethanone
- 1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone
Uniqueness
Compared to similar compounds, 2-(2-fluorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide stands out due to its unique combination of functional groups. The presence of the oxadiazole ring and the specific substitution pattern on the phenyl rings confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C19H18FN3O4 |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
2-(2-fluorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C19H18FN3O4/c1-11-10-13(8-9-15(11)25-3)17-18(23-27-22-17)21-19(24)12(2)26-16-7-5-4-6-14(16)20/h4-10,12H,1-3H3,(H,21,23,24) |
Clé InChI |
JIHODGQYKTVAJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=NON=C2NC(=O)C(C)OC3=CC=CC=C3F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B11345692.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11345697.png)
![3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11345712.png)
![2-(4-tert-butylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11345714.png)
![5-ethoxy-2-{[2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11345715.png)


![3-chloro-6-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11345739.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide](/img/structure/B11345744.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide](/img/structure/B11345745.png)
![2-(4-chloro-3-methylphenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}propanamide](/img/structure/B11345751.png)
![5-(4-ethoxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11345768.png)


